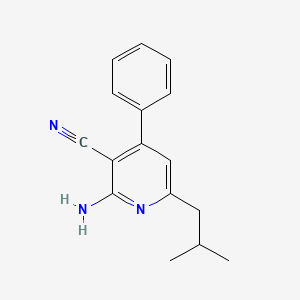
(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxymethyl)-4-methylmorpholin-3-one (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one, also known as 5S-HMMO, is an organic compound belonging to the morpholine family of compounds. It is a colorless, crystalline solid that is soluble in water and polar organic solvents. 5S-HMMO has been extensively studied for its wide range of applications in the fields of synthetic organic chemistry, biochemistry, and pharmaceuticals. 5S-HMMO is a versatile reagent that has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, dyes, and other fine chemicals.
作用機序
The mechanism of action of (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one is not well understood. However, it is believed that the compound acts as a proton acceptor, which allows it to interact with other molecules and promote the formation of new bonds. Additionally, this compound can act as a catalyst in certain reactions, allowing them to proceed at a faster rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been observed that the compound can interact with various proteins and enzymes, which can result in the activation or inhibition of various biochemical pathways. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from damage caused by oxidative stress.
実験室実験の利点と制限
The advantages of using (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one in laboratory experiments include its high solubility in water and polar organic solvents, its low toxicity, and its low cost. Additionally, this compound is relatively stable, making it suitable for use in a wide range of laboratory experiments. However, the compound can be volatile and can react with certain compounds, which can limit its use in certain experiments.
将来の方向性
The potential future directions for research into (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various compounds. Additionally, further research into the compound’s stability and reactivity could lead to the development of new and improved methods for its synthesis and use in laboratory experiments. Finally, further exploration of the compound’s antioxidant properties could lead to the development of new and improved drugs for the treatment of various diseases.
合成法
(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one can be synthesized through several different methods. The most common method is that of the reaction between dimethylformamide (DMF) and 4-methylmorpholine (4-MM). The reaction is conducted in a two-phase system at elevated temperatures. The first phase consists of DMF, 4-MM, and a catalytic amount of sodium hydroxide. The second phase consists of an aqueous solution of sodium hydroxide and sodium chloride. The reaction is exothermic and proceeds to completion in a few hours. The yield of this compound is typically around 90%.
科学的研究の応用
(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one has been used in a wide range of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, dyes, and other fine chemicals. It has also been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of these drugs. Furthermore, this compound has been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides.
特性
IUPAC Name |
(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-5(2-8)3-10-4-6(7)9/h5,8H,2-4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARQKLKKURHTHL-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COCC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](COCC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1207625-91-9 |
Source


|
| Record name | (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-methoxypyrimidin-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616198.png)






![1,4-bis(bromomethyl)bicyclo[2.2.2]octane](/img/structure/B6616257.png)

![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)


![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)